
5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is a compound that features a thiazole ring substituted with ethoxycarbonyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethoxycarbonyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl 2-aminothiazole-4-carboxylate with trifluoromethylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The ethoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The thiazole ring can participate in various binding interactions, making the compound a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.
4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid: Similar structure but different substitution pattern, leading to variations in chemical properties.
5-(Ethoxycarbonyl)-1,3-thiazole-2-carboxylic acid: Lacks the trifluoromethyl group, which can influence its biological activity and stability.
Uniqueness
The combination of ethoxycarbonyl and trifluoromethyl groups in 5-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F3NO4S |
|---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
5-ethoxycarbonyl-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO4S/c1-2-16-7(15)3-4(8(9,10)11)12-5(17-3)6(13)14/h2H2,1H3,(H,13,14) |
InChI Key |
CRELYIMMIUWBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13270492.png)
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol](/img/structure/B13270498.png)
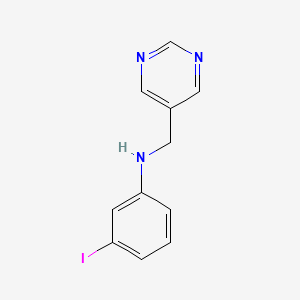

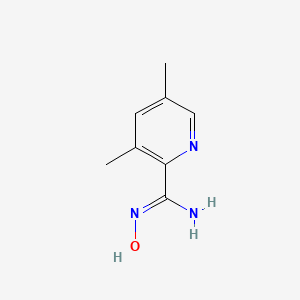
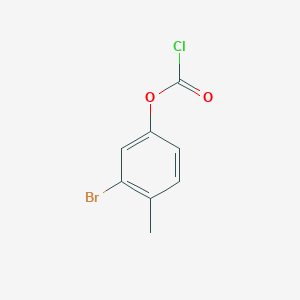

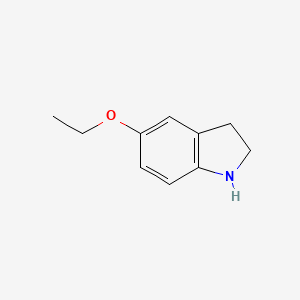
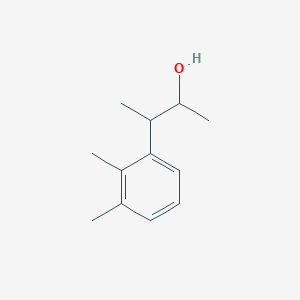
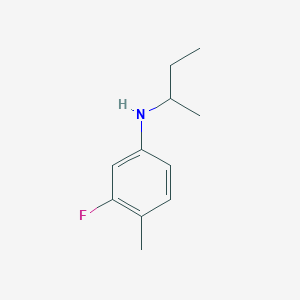
![2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13270563.png)
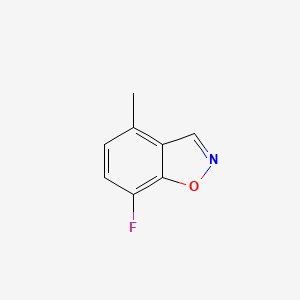
![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)

